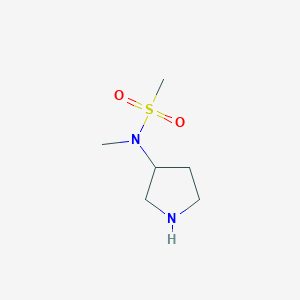![molecular formula C7H5N3O3 B1400780 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid CAS No. 1269822-96-9](/img/structure/B1400780.png)
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid
Übersicht
Beschreibung
“4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” is a chemical compound with the molecular formula C7H5N3O3 . It contains a total of 19 bonds, including 14 non-H bonds, 8 multiple bonds, 1 rotatable bond, 3 double bonds, and 5 aromatic bonds . The molecule also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 ketone (aromatic) .
Synthesis Analysis
The synthesis of pyridazine heterocycles, such as “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid”, often starts from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy has been elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .Molecular Structure Analysis
The molecular structure of “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” is characterized by a pyridazine ring, which is a six-membered heterocycle containing two nitrogen atoms in adjacent positions . The molecule also contains a carboxylic acid group and a ketone group, both of which are aromatic .Chemical Reactions Analysis
The chemical properties of pyridazines, including “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid”, involve both reactions of the diazine ring and reactions of various substituents attached to the ring . For example, pyridazines bearing an ester group were synthesized as a model to evaluate the methodology .Wissenschaftliche Forschungsanwendungen
Medicine: Pro-Apoptotic Agents
This compound has been identified as a potential Bcl-xL protein inhibitor . Bcl-xL is a protein that prevents apoptosis, which is the programmed cell death necessary for the removal of damaged cells. Inhibitors of Bcl-xL can induce apoptosis in cancer cells, making this compound a promising candidate for cancer treatment . It may also have applications in treating autoimmune and immune system diseases by modulating the survival of immune cells .
Pharmacology: Anti-Inflammatory Applications
In pharmacology, derivatives of this compound have been found to be potent anti-inflammatory agents. For instance, the 4-amino derivative was used orally and found to be more effective than aspirin . This suggests that 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid could be a scaffold for developing new anti-inflammatory drugs.
Agriculture: Antimicrobial Activity
The pyridazine derivatives, including 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid , have shown significant antimicrobial activity . This property can be harnessed to develop new agricultural chemicals that protect crops from bacterial and fungal infections, potentially reducing crop losses and improving food security.
Material Science: JAK1 Selective Inhibitor
In material science, a derivative of this compound has been identified as a JAK1 selective inhibitor . JAK1 is an enzyme involved in the signaling pathway of various cytokines. Inhibiting JAK1 can have implications in the development of materials that interact with biological systems, such as biocompatible coatings for implants that modulate immune responses.
Environmental Science: Pro-Apoptotic Agents for Ecotoxicology
The environmental applications of this compound are linked to its role as a pro-apoptotic agent. By inducing apoptosis in specific cells, it could be used to study the effects of environmental toxins on cellular health and survival. This can provide insights into the ecotoxicological impacts of pollutants .
Zukünftige Richtungen
The future directions for research on “4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid” and related compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, the development of new synthetic approaches could lead to the discovery of novel pyridazine derivatives with enhanced properties or biological activity .
Eigenschaften
IUPAC Name |
4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-5-2-8-10-6-3(5)1-4(9-6)7(12)13/h1-2H,(H,12,13)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYSDDVREWVHKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=O)C=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601204417 | |
| Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
CAS RN |
1269822-96-9 | |
| Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269822-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601204417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(3-Methoxypropoxy)-5-methylphenyl]-ethylamine](/img/structure/B1400701.png)



![4-[(1-Cyclopropyl-N-methylformamido)methyl]benzoic acid](/img/structure/B1400707.png)


![N-[(3-bromophenyl)methyl]-N-ethylcyclopentanamine](/img/structure/B1400710.png)
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)
![N-[(oxan-4-yl)methyl]cyclopentanamine](/img/structure/B1400713.png)


![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)